N-(2H-1,3-Benzodioxol-5-YL)-2-{[3-cyano-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamide
Description
The compound N-(2H-1,3-Benzodioxol-5-YL)-2-{[3-cyano-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridine core substituted with a cyano group at position 3 and a thiophene ring at position 5. The acetamide moiety is linked to a benzodioxol group via an N-substituent. The benzodioxol group may enhance metabolic stability, while the thiophene and cyano groups could influence electronic properties and binding interactions.
Properties
Molecular Formula |
C19H13N3O3S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H13N3O3S2/c20-9-12-3-5-14(17-2-1-7-26-17)22-19(12)27-10-18(23)21-13-4-6-15-16(8-13)25-11-24-15/h1-8H,10-11H2,(H,21,23) |
InChI Key |
NYBPIAKERSYFIN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=CS4)C#N |
Origin of Product |
United States |
Biological Activity
N-(2H-1,3-Benzodioxol-5-YL)-2-{[3-cyano-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique chemical structure that includes:
- Benzodioxole ring : A fused bicyclic structure that enhances biological activity.
- Cyano group : Known for its reactivity and potential to influence biological interactions.
- Thienyl and pyridinyl moieties : These contribute to the compound's interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1310716-34-7 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as demonstrated in studies using flow cytometry and MTT assays .
Antimicrobial Activity
This compound also displays antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness against:
- Staphylococcus aureus
- Escherichia coli
In particular, modifications to the benzodioxole structure have been linked to enhanced antimicrobial efficacy, suggesting a structure–activity relationship (SAR) that warrants further exploration .
The biological effects of this compound are thought to result from its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to nuclear receptors involved in cell growth regulation.
- Enzyme Inhibition : It could inhibit enzymes critical for cellular processes, thereby disrupting cancer cell metabolism.
- Signal Transduction Pathways : The compound may modulate pathways associated with apoptosis and inflammation.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in therapeutic applications:
- Study on Anticancer Activity :
- Antimicrobial Efficacy Assessment :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2H-1,3-Benzodioxol-5-YL)-2-{[3-cyano-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamide. For instance, a screening of a drug library on multicellular spheroids identified this compound as a promising candidate for further development in cancer therapy. The compound was shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies indicated that it could act as a 5-lipoxygenase inhibitor, which plays a crucial role in the inflammatory response. This suggests that this compound may be beneficial in treating inflammatory diseases .
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its pharmacological properties, demonstrating the versatility of this compound in medicinal chemistry .
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against several cancer cell lines, including breast and lung carcinoma cells. These studies utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis induction .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity of this compound with various biological targets, supporting its potential use as an anti-inflammatory and anticancer agent .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Below is a comparative analysis of the target compound with structurally related molecules:
Analysis of Structural Differences and Implications
Positional Isomerism (Target vs. Compound 46):
- The target compound’s benzodioxol group is attached via the acetamide nitrogen, whereas in compound 46, it is at the pyridine’s 4-position. This difference may alter conformational flexibility and target binding. Compound 46 demonstrates potent antimicrobial activity, suggesting that the benzodioxol group’s placement significantly impacts efficacy .
Electron-Withdrawing Groups (Target vs.
Heterocyclic Variations (Target vs. Pyrazolo-pyrimidine Derivatives):
- Compounds like 438225-09-3 replace the pyridine core with a pyrazolo-pyrimidine system, likely targeting enzymes such as kinases. The acetamide’s chlorophenyl substituent may increase lipophilicity, affecting membrane permeability .
Sulfonyl vs. Sulfanyl Linkers (Target vs. Benzimidazole Derivatives):
- The sulfonyl group in ’s compound improves stability but may reduce reactivity compared to the sulfanyl linker in the target compound, which could enhance interaction with thiol-containing biological targets .
Research Findings and Antimicrobial Activity
- Compound 46 (from ) exhibits superior antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC/MBC values lower than ciprofloxacin. This highlights the importance of the benzodioxol-thioacetamide scaffold in antimicrobial design .
- Target Compound’s Potential: While direct data is unavailable, its structural similarity to compound 46 suggests possible antimicrobial efficacy. The N-benzodioxol substitution may further modulate pharmacokinetics, such as absorption and half-life.
Preparation Methods
Knoevenagel Condensation
- Reactants : 2-Acetylthiophene (1.0 equiv), 4-pyridinecarboxaldehyde (1.0 equiv), ethyl cyanoacetate (1.0 equiv), ammonium acetate (1.5 equiv).
- Catalyst : Ceric ammonium nitrate (CAN, 5 mol%).
- Conditions : Reflux in ethanol (25 mL) for 2 hours.
- Yield : 68–72% after crystallization.
Mechanism : CAN facilitates imine formation, followed by cyclization to yield the pyridine ring. The cyano group originates from ethyl cyanoacetate, while the thiophene is introduced via 2-acetylthiophene.
Multicomponent One-Pot Synthesis
- Reactants : Thiophene-2-carboxaldehyde, malononitrile, and ammonium acetate.
- Solvent : Acetic acid.
- Conditions : Microwave irradiation (100°C, 30 min).
- Yield : 85% (reported for analogous structures).
Advantage : Reduced reaction time and higher atom economy.
Sulfanyl Acetamide Linkage Installation
The sulfanyl (-S-) and acetamide (-NHCOCH2-) groups are introduced sequentially.
Thiolation of Pyridine Intermediate
Method A – Nucleophilic Aromatic Substitution ():
- Substrate : 2-Chloro-3-cyano-6-(thiophen-2-yl)pyridine.
- Nucleophile : Potassium thioacetate (1.2 equiv).
- Conditions : DMF, 80°C, 6 hours.
- Yield : 78% (thioacetate intermediate).
Method B – Pd-Catalyzed C–S Coupling ():
- Catalyst : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%).
- Base : Cs₂CO₃ (2.0 equiv).
- Reactants : 2-Bromo-3-cyano-6-(thiophen-2-yl)pyridine + thioacetic acid.
- Solvent : Toluene, 110°C, 12 hours.
- Yield : 82%.
Acetamide Formation
- Hydrolysis : Thioacetate intermediate (1.0 equiv) is treated with NaOH (2.0 equiv) in MeOH/H₂O (4:1) to yield the free thiol.
- Acylation : Reaction with chloroacetamide (1.1 equiv) in presence of K₂CO₃ (1.5 equiv) in acetone, 50°C, 4 hours.
- Overall Yield : 65–70%.
Benzodioxole Moiety Coupling
The final step involves introducing the N-(2H-1,3-benzodioxol-5-yl) group via amide bond formation.
Reductive Amination ():
- Reactants : 5-Amino-1,3-benzodioxole (1.0 equiv) + 2-[(3-cyano-6-(thiophen-2-yl)pyridin-2-yl)sulfanyl]acetic acid (1.0 equiv).
- Coupling Agent : EDC·HCl (1.2 equiv), HOBt (1.2 equiv).
- Base : DIPEA (2.0 equiv).
- Solvent : DCM, RT, 12 hours.
- Yield : 75%.
Microwave-Assisted Synthesis ():
- Conditions : Microwave irradiation (100 W, 120°C, 20 min).
- Advantage : 90% yield with reduced side products.
Optimization and Challenges
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–110°C | ±15% |
| Catalyst Loading | 2–5 mol% | ±10% |
| Solvent Polarity | Medium (DMF, acetone) | ±20% |
Common Side Reactions
- Thiophene Ring Oxidation : Mitigated by inert atmosphere (N₂/Ar).
- Cyano Group Hydrolysis : Controlled by avoiding prolonged exposure to moisture.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Knoevenagel + EDC | 70 | 95 | Moderate |
| Multicomponent + MW | 85 | 98 | High |
| Pd-Catalyzed | 82 | 97 | Low |
Recommendation : The microwave-assisted multicomponent approach () offers the best balance of yield and scalability for industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
